7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid
Description
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butanoic acid |
InChI |
InChI=1S/C13H19NO4/c15-10-8-13(5-1-2-6-13)9-11(16)14(10)7-3-4-12(17)18/h1-9H2,(H,17,18) |
InChI Key |
UKJFWUUALLRWGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC(=O)O |
Origin of Product |
United States |
Biological Activity
7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic acid, with the CAS number 105920-65-8, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and related research findings.
The molecular formula of 7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic acid is C13H19NO4, with a molar mass of 253.29 g/mol. The compound features a spirocyclic structure that contributes to its biological interactions.
Biological Activity Overview
Research indicates that 7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic acid exhibits various biological activities, primarily focusing on its interaction with sigma receptors and potential antimicrobial properties.
Sigma Receptor Interaction
A study highlighted the synthesis of derivatives related to this compound that function as sigma receptor ligands. Specifically, compounds derived from 8-azaspiro[4.5]decane demonstrated high affinity for sigma receptors, which are implicated in various neurological processes and may play roles in pain modulation and neuroprotection .
Antimicrobial Activity
Research on Mannich bases derived from similar spirocyclic structures has shown promising antimicrobial activity. These derivatives were evaluated for their effectiveness against various bacterial strains, indicating that modifications to the spirocyclic structure can enhance biological efficacy .
Research Findings and Case Studies
The mechanisms through which 7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic acid exerts its biological effects involve interaction with sigma receptors and possibly other cellular targets. The sigma receptors are known to modulate neurotransmitter systems, which could explain the compound's potential in neurological applications.
Comparison with Similar Compounds
Key Observations :
- Spiro Core Variations : Natural spirovetivanes (e.g., β-vetivone) lack nitrogen in the spiro system, whereas synthetic analogs like the target compound incorporate azaspiro rings for enhanced reactivity or pharmacokinetic properties .
- Functional Groups: The butanoic acid chain in 7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid distinguishes it from simpler spiroketals (e.g., 1,6-dioxaspiro[4.5]decane) found in plant volatiles , and from Boc-protected spiro derivatives used in medicinal chemistry .
Contrasts :
- The target compound lacks direct antifungal activity observed in spirovetivanes or aliphatic volatiles (e.g., 2-nonanone) , highlighting how structural nuances dictate bioactivity.
- Unlike spiroacetals in plant volatiles (e.g., Z-conophthorin), which mediate ecological interactions , the butanoic acid derivative is pharmacologically inert but critical for regulatory compliance .
Pharmaceutical and Regulatory Considerations
As a Buspirone impurity, 7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid is subject to stringent regulatory limits (e.g., ICH guidelines). Its presence is monitored via chromatographic methods alongside related impurities like Buspirone N-Oxide .
Preparation Methods
Preparation of the 8-Azaspiro[4.5]decane-7,9-dione Core
A seminal method for preparing the key intermediate 8-azaspiro[4.5]decane-7,9-dione, which is the backbone of the target compound, is described in Chinese patent CN1085895A. This method involves a direct reaction between 1,1-pentamethylene oxalic acid and urea under thermal conditions:
| Parameter | Details |
|---|---|
| Reactants | 1,1-Pentamethylene oxalic acid and urea |
| Molar ratio | 1 : 1.1 to 1 : 1.6 |
| Temperature | 150–200 °C |
| Reaction time | 0.5–2 hours |
| Work-up | Recrystallization from ethanol with activated carbon (30–60%) |
| Yield | 80.1–89.5% |
| Melting point | 152–156 °C |
Procedure summary:
- The reactants are stirred and heated at 150–200 °C for 0.5 to 2 hours.
- After cooling, the crude product is dissolved in ethanol.
- Activated carbon is added for purification.
- The solution is filtered hot and recrystallized to obtain white crystalline 8-azaspiro[4.5]decane-7,9-dione.
This method is advantageous due to:
- Use of inexpensive and readily available raw materials (urea and 1,1-pentamethylene oxalic acid).
- Elimination of corrosive byproducts such as acetic acid, which were problematic in earlier methods involving acid anhydrides.
- Simplified reaction steps and equipment requirements.
- Suitability for industrial scale-up due to high yield and purity.
$$
\text{1,1-Pentamethylene oxalic acid} + \text{Urea} \xrightarrow[\text{0.5-2 h}]{150-200^\circ C} \text{8-Azaspiro[4.5]decane-7,9-dione} + \text{Byproducts}
$$
Q & A
Basic: What synthetic routes are recommended for 7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid, and how can purity be ensured?
Answer:
The synthesis of spirocyclic compounds like this typically involves multi-step reactions. For example, analogous azaspirodecane-diones are synthesized via cyclocondensation of ketones or aldehydes with amines, followed by functionalization of the side chain. Key steps include:
- Cyclization : Use of cyclic ketones (e.g., cyclohexanone derivatives) and amines to form the spiro core .
- Side-chain modification : Alkylation or acylation reactions to introduce the butanoic acid moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and 1H/13C NMR (e.g., spiro carbon signals at δ 60–70 ppm) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detects carbonyl stretches (C=O at 1680–1750 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of CO2 from the acid group) .
Advanced: How can computational methods optimize reaction pathways for this compound?
Answer:
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) can:
- Predict reaction thermodynamics : Calculate Gibbs free energy (ΔG) for cyclization steps to identify favorable conditions (e.g., solvent effects) .
- Transition-state analysis : Locate energy barriers for spiro ring formation, guiding catalyst selection (e.g., Brønsted acids) .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Experimental validation via kinetic studies (e.g., monitoring reaction progress via in-situ IR) and microscopy (crystal morphology analysis) is critical .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
- Impurity artifacts : Re-test compounds after rigorous purification (HPLC >98%) and verify via elemental analysis .
- Assay conditions : Compare buffer pH (e.g., citrate vs. phosphate buffers), ionic strength, and co-solvents (DMSO ≤1% v/v) .
- Target specificity : Perform counter-screening against related enzymes (e.g., FAAH vs. other hydrolases) using fluorogenic substrates .
- Cellular vs. in vitro : Evaluate membrane permeability (logP via shake-flask method) and efflux pump interactions (e.g., P-gp inhibition assays) .
Advanced: What strategies are effective for modifying the spiro core to enhance metabolic stability?
Answer:
- Ring substitution : Introduce electron-withdrawing groups (e.g., Cl at position 8) to reduce cytochrome P450-mediated oxidation .
- Isosteric replacement : Replace oxygen in the dioxo group with sulfur (thioamide) to alter electronic properties and resist hydrolysis .
- Deuterium labeling : Substitute hydrogen at metabolic hot spots (e.g., benzylic positions) to slow degradation (KIE studies required) .
Stability is assessed via:
Basic: What are the key challenges in crystallizing this compound for X-ray studies?
Answer:
- Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) and use seeding to isolate a single crystal form .
- Hydration : Protect crystals from moisture (seal with epoxy) to prevent lattice disruption .
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction of small crystals (<0.1 mm) .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Answer:
- Analog library design : Synthesize derivatives with variations in:
- Data-driven SAR : Apply machine learning (e.g., Random Forest) to correlate molecular descriptors (logP, polar surface area) with activity .
- Free-Wilson analysis : Deconstruct activity contributions of substituents (e.g., chlorine vs. methyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
